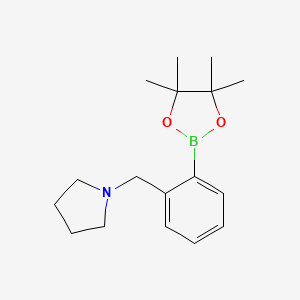

1-(2-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)bencil)pirrolidina

Descripción general

Descripción

“1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The compound also contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which is a boron-containing group often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the pyrrolidine ring and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. Unfortunately, the specific molecular structure analysis for “1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine” is not available in the retrieved papers .Aplicaciones Científicas De Investigación

Terapia de Captura de Neutrones de Boro (TCNB)

Este compuesto puede usarse en TCNB, un tratamiento binario contra el cáncer que utiliza compuestos que contienen boro para atacar las células cancerosas. El boro se introduce en las células y luego se irradia con neutrones para producir partículas alfa de alta energía que pueden destruir las células cancerosas .

Polímeros de Transporte de Fármacos

El compuesto podría estar involucrado en el desarrollo de polímeros de transporte de fármacos. Estos polímeros están diseñados para controlar la liberación de fármacos dentro del cuerpo, lo cual es particularmente útil en el tratamiento del cáncer para la terapia dirigida .

Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura

Puede servir como reactivo para reacciones de acoplamiento cruzado de Suzuki-Miyaura, que se utilizan ampliamente en química orgánica para formar enlaces carbono-carbono entre ácidos boro-arílicos o vinílicos y haluros o triflatos arílicos o vinílicos .

Reacciones de Transesterificación

El compuesto podría utilizarse en reacciones de transesterificación. Estas reacciones son importantes para modificar compuestos químicos y crear nuevos ésteres para diversas aplicaciones .

Intermediarios de Síntesis Orgánica

Como intermedio en la síntesis orgánica, este compuesto podría utilizarse para sintetizar otras moléculas complejas con grupos borato y sulfonamida a través de reacciones nucleofílicas y de amidación .

Hidroboración

Podría utilizarse para la hidroboración, una reacción química que añade boro a través del doble enlace de alquenos o alquinos para formar organoboranos, que son intermediarios útiles en la síntesis orgánica .

SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2-FLUORO-4-(4,4,5,5… 1-Methylpyrazole-4-boronic acid pinacol ester 95 761446-44-0 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97 25015-63-8 - MilliporeSigma SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE…

Mecanismo De Acción

Target of Action

The primary targets of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine, also known as 2-(Pyrrolidinomethyl)phenylboronic acid, pinacol ester, are typically organic compounds that contain carbon-carbon double bonds . This compound is often used in organic synthesis reactions, where it can interact with these targets to form new chemical bonds .

Mode of Action

This compound is known to participate in borylation reactions, where it can add a boron atom to the carbon-carbon double bond of the target molecule . This is often facilitated by the presence of a palladium catalyst . The resulting product is a boronic ester, which can be further reacted to form a variety of other compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. For example, in the Suzuki-Miyaura reaction, the boronic ester can react with an aryl halide in the presence of a base to form a new carbon-carbon bond . This can be used to synthesize a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It is known that the compound is sensitive to air and moisture , suggesting that it may be rapidly metabolized or degraded in biological systems. Its bioavailability is likely to be influenced by these factors, as well as by the specific conditions of its administration .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to form new chemical bonds. By participating in reactions like borylation, it can facilitate the synthesis of a wide range of organic compounds . These can have various effects depending on their structure and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. For example, the presence of a suitable catalyst and base is necessary for it to participate in reactions like the Suzuki-Miyaura reaction . Additionally, the compound is sensitive to air and moisture , so it must be stored and handled under appropriate conditions to maintain its stability and effectiveness.

Propiedades

IUPAC Name |

1-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-6-5-9-14(15)13-19-11-7-8-12-19/h5-6,9-10H,7-8,11-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUALGDDEAYXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674857 | |

| Record name | 1-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1150271-49-0 | |

| Record name | 1-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1393380.png)

![3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393392.png)